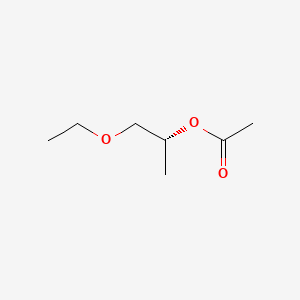
2-Acetoxy-1-ethoxypropane, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-1-ethoxypropane, ®- is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is also known by its systematic name, 2-Propanol, 1-ethoxy-, acetate, (2R)- .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1-ethoxypropane, ®- typically involves the esterification of 1-ethoxy-2-propanol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-1-ethoxypropane, ®- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxy-1-ethoxypropane, ®- can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-ethoxy-2-propanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 1-Ethoxy-2-propanol and acetic acid.
Oxidation: Corresponding aldehydes or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetoxy-1-ethoxypropane, ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Acetoxy-1-ethoxypropane, ®- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The ethoxy group can also interact with enzymes and other proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetoxy-1-ethoxypropane, (S)-: The enantiomer of the ®- form, with similar chemical properties but different biological activity.
1-Ethoxy-2-propyl acetate: A structural isomer with different reactivity and applications.
2-Propanol, 1-ethoxy-, acetate: Another isomer with distinct chemical behavior.
Uniqueness
2-Acetoxy-1-ethoxypropane, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other isomers. This chiral specificity can be crucial in applications such as drug development, where the ®- form may exhibit distinct pharmacological properties .
Propiedades
Número CAS |
609847-75-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
[(2R)-1-ethoxypropan-2-yl] acetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
LIPRQQHINVWJCH-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC[C@@H](C)OC(=O)C |
SMILES canónico |
CCOCC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


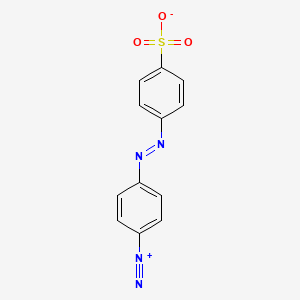
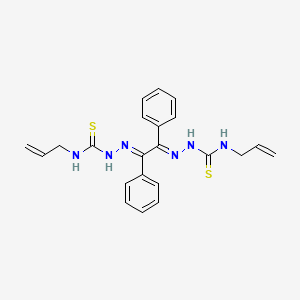
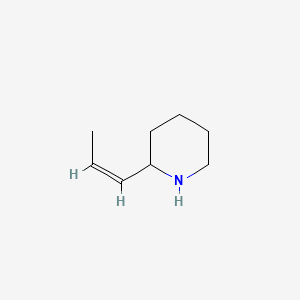
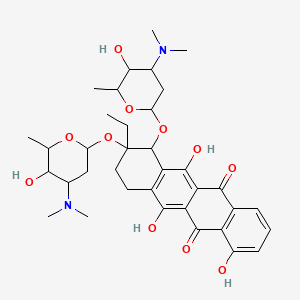
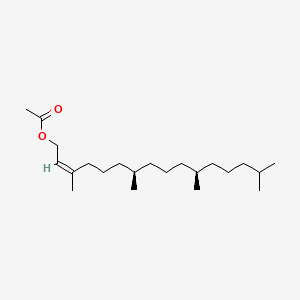
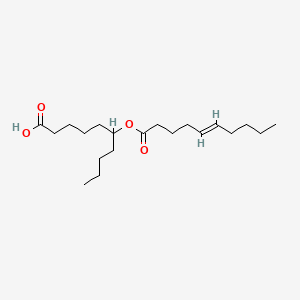
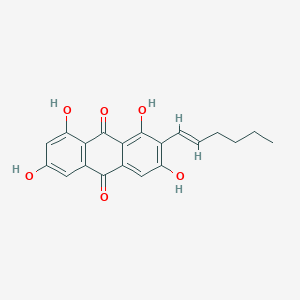
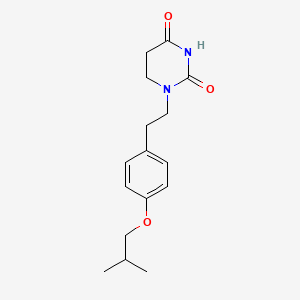
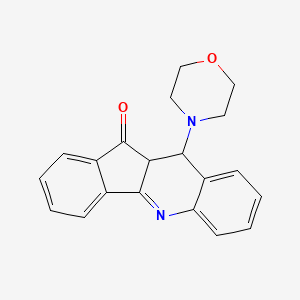
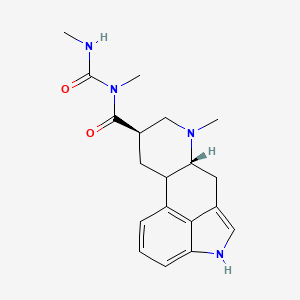
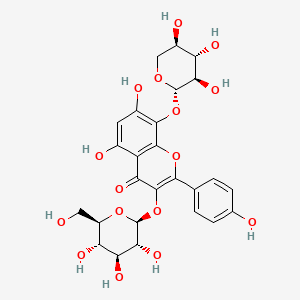
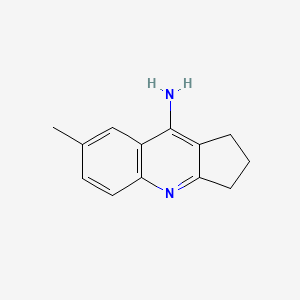
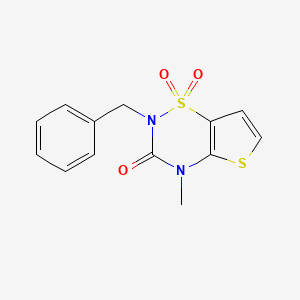
![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
